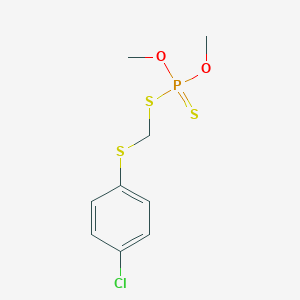

三硫代甲基磷

描述

Synthesis and Configurational Assay of Asymmetric Methyl Groups

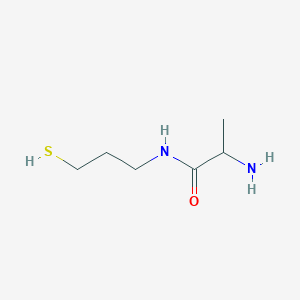

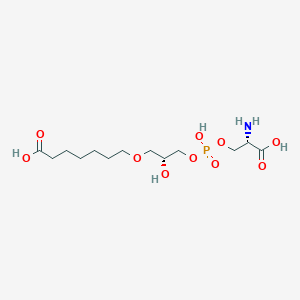

The study described in paper focuses on the synthesis of acetic acid with asymmetric methyl groups containing hydrogen, deuterium, and tritium atoms. The synthesis begins with phenylacetylene and involves stereospecific reactions to achieve the desired configuration of the methyl groups. The acetic acid is then enzymatically converted to acetyl-coenzyme A and further reacted to form S-malic acid. The absolute configuration of the methyl groups is determined through an enzymic assay involving fumarase, which differentiates between the R and S configurations based on the retention of tritium. This method provides insights into the mechanism of enzymic reactions involving methylene and methyl groups.

Synthesis of Bioactive Methylthio Compounds

Paper outlines the synthesis of 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane, which are bioactive compounds. The synthesis involves the creation of 2-methylthio-1,3-propanedithiol, which is then treated with iodine or sulphurdichloride to yield the target compounds. This method represents a significant development in the synthesis of these naturally occurring compounds.

Triorganotin(IV) Derivatives and Antimicrobial Activity

The research in paper presents the synthesis and characterization of triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. The compounds are synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides. The structures are determined using various spectroscopic techniques and X-ray crystallography. The antimicrobial activity of these compounds is tested against Gram-positive bacteria, showing potential for medical applications.

Structural Analysis of Methylthio-Triazole and Chalcogen Bonding

In paper , the synthesis and structural analysis of tris(5-methyl-[1,3,5]-dithiazinan-2-yl)stibine and its reactions with chalcogens are reported. The structures are determined by X-ray diffraction and NMR analyses, and the nature of the bonds is analyzed. The study reveals intramolecular chalcogen-bonding interactions and provides insights into the electronic distribution within the molecules.

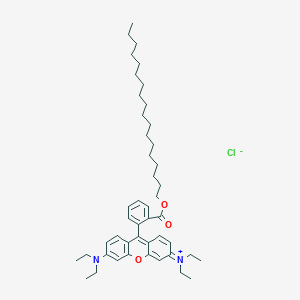

Generation of Trityl Radicals

Paper discusses the generation of trityl radicals through the nucleophilic quenching of tris(2,3,5,6-tetrathiaaryl)methyl cations. The cations are generated from triarylmethanols in the presence of strong acids and react with nucleophiles to form trityl radicals. The study also reports a large-scale synthesis method for a persistent tris(4-carboxy-2,3,5,6-tetrathiaaryl)methyl radical.

Configurationally Stable Molecular Propellers

The research in paper explores tris(tetrathioaryl)methanols and tris(tetrathioaryl)methanes, which are related to tris(tetrathioaryl)methyl radicals used as spin probes in magnetic resonance applications. Due to their propeller-shaped structure, these molecules exhibit slow interconversion between enantiomeric conformations. The study includes syntheses, resolutions, and analyses of the conformational stability and isomerization mechanisms.

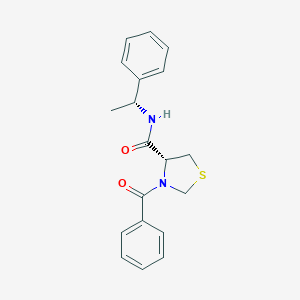

Asymmetric Synthesis Using Lithio Tris(methylthio)methane

Paper presents the use of lithio tris(methylthio)methane as a hydroxy/thio/amino carbonyl anion equivalent in the asymmetric synthesis of α-amino acids. The addition of this reagent to nonracemic sulfinimines leads to α-sulfinamido trithioformates with excellent diastereoselectivity. The study demonstrates the unmasking of these trithioformates to various functionalities without epimerization.

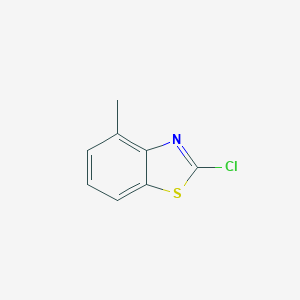

Novel Heterocyclic System Synthesis

Finally, paper describes the synthesis of a novel heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. The synthesis involves several steps, including methylation, chlorination, and condensation reactions. The absence of amino group vibrations in the IR spectrum and the presence of a methine proton signal in the NMR spectrum are noted.

科学研究应用

土壤持久性

- 土壤持久性: 三硫代甲基磷(S-(对氯苯硫基)甲基 0,0-二乙基硫代磷酸酯)的土壤持久性已得到研究。在加利福尼亚壤土中,土壤消毒、熏蒸、配方和剂量等因素被发现会影响其降解速率。据观察,由于部分破坏了降解三硫代甲基磷的土壤微生物,经高压灭菌或熏蒸处理的土壤中三硫代甲基磷的持久性显着增加 (Menn、Patchett 和 Batchelder,1960 年)。

固相微萃取

- 固相微萃取: 开发了一种从水中固相微萃取 (SPME) 三硫代甲基磷的方法。该方法涉及使用聚(二甲基硅氧烷)和聚丙烯酸酯纤维吸收农药,并通过气相色谱法进行测定。该技术有助于了解三硫代甲基磷在水体中的环境影响和分布 (Valor、Moltó、Apraiz 和 Font,1997 年)。

农业中的杀虫控制

- 棉花害虫控制: 在田间试验中评估了三硫代甲基磷在控制各种棉花害虫方面的效果。它通过飞机以超低容量施用,显示出抑制棉蚜和胭脂红蜘蛛数量的功效,尽管它对棉铃虫的有效性有限 (霍普金斯和塔夫特,1967 年)。

与血清白蛋白的相互作用

- 与血清白蛋白的相互作用: 使用荧光猝灭技术研究了三硫代甲基磷与人和牛血清白蛋白的相互作用。结果表明形成了与白蛋白的复合物,提供了对其生物相互作用和潜在毒理学意义的见解 (席尔瓦、科尔特斯、库尼亚-巴斯托斯和卢罗,2004 年)。

饮用水中光降解

- 饮用水中光降解: 进行了使用 N 掺杂的 TiO2 在太阳辐射下光降解饮用水中三硫代甲基磷的研究。这项研究对于了解从水源中去除三硫代甲基磷、提高水质和安全至关重要 (森蒂尔纳坦和菲利普,2011 年)。

属性

IUPAC Name |

(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCCVXVYGFBXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClO2PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040275 | |

| Record name | Methyl trithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline] | |

| Record name | Methyl trithion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C | |

| Record name | METHYL TRITHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000267 [mmHg] | |

| Record name | Methyl trithion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl trithion | |

Color/Form |

LIGHT YELLOW TO AMBER LIQ, Liquid or powder | |

CAS RN |

953-17-3 | |

| Record name | Methyl trithion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl trithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRITHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl trithion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL TRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08H286BAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL TRITHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)